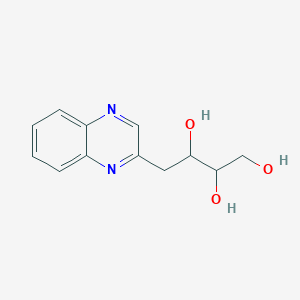

4-(Quinoxalin-2-yl)butane-1,2,3-triol

説明

Historical Development of Quinoxaline (B1680401) Compounds in Medicinal Chemistry

The journey of quinoxaline chemistry began in 1884 with the first synthesis of a quinoxaline derivative. mdpi.com Since then, the quinoxaline scaffold has become a "privileged" structure in medicinal chemistry. nih.govtaylorandfrancis.com This is due to its versatile synthetic accessibility and its ability to serve as a core for molecules exhibiting a wide range of biological activities. ipp.ptmdpi.com

Historically, quinoxaline derivatives have been integral to the development of various therapeutic agents. For instance, certain synthetic quinoxalines are found in antibiotics like echinomycin (B1671085) and levomycin, which are known for their activity against Gram-positive bacteria and certain tumors. ipp.pt The structural motif is also present in drugs such as brimonidine, used to treat glaucoma. ipp.pt

The broad pharmacological profile of the quinoxaline family is remarkable, encompassing:

Anticancer: Numerous quinoxaline derivatives have been investigated as potent anticancer agents. mdpi.comnih.govnih.gov

Antimicrobial: The class includes antibacterial, antifungal, and antiprotozoal agents. nih.govnih.govnih.gov

Antiviral: Specific substitution patterns on the quinoxaline ring have led to compounds with significant antiviral activity, including against herpes viruses and HIV. ipp.ptnih.gov

Anti-inflammatory: Many derivatives have shown potential as anti-inflammatory agents. nih.govtaylorandfrancis.com

Other CNS Activities: The scaffold has been explored for developing anticonvulsant and antidepressant medications. nih.gov

This extensive history of therapeutic application underscores the importance of the quinoxaline core in drug design and provides a rich background for evaluating the potential of new derivatives like 2-(2',3',4'-Trihydroxybutyl)quinoxaline.

Significance of Polyhydroxylated Side Chains in Bioactive Molecules

The introduction of a polyhydroxylated side chain, such as the 2',3',4'-trihydroxybutyl group, onto a bioactive scaffold can profoundly influence its biological properties. The hydroxyl (-OH) groups are polar and capable of acting as both hydrogen bond donors and acceptors. This has several key implications for a molecule's behavior.

Firstly, such side chains can significantly increase a molecule's water solubility, a critical factor in drug development that affects administration and distribution in the body. Secondly, the stereochemistry of multiple hydroxyl groups creates specific three-dimensional arrangements. This structural definition is crucial for molecular recognition, as the precise orientation of these groups can lead to highly specific and strong interactions with biological targets like protein binding sites or enzyme active sites. nih.govdrugdiscoverytrends.comyoutube.com The ability to form multiple hydrogen bonds can enhance the binding affinity and selectivity of a compound for its target. nih.gov

In the context of 2-(2',3',4'-Trihydroxybutyl)quinoxaline, the trihydroxybutyl moiety introduces these features to the well-established quinoxaline core. This hydrophilic chain contrasts with the largely hydrophobic nature of the fused aromatic rings, creating an amphipathic molecule. This balance of properties could be advantageous for interacting with complex biological environments.

Overview of Research Directions for 2-(2',3',4'-Trihydroxybutyl)quinoxaline and its Derivatives

Given that 2-(2',3',4'-Trihydroxybutyl)quinoxaline is primarily known as a metabolite, dedicated research into its bioactivity is still an emerging area. However, its structure suggests several promising avenues for future investigation.

Table 2: Potential Research Areas for 2-(2',3',4'-Trihydroxybutyl)quinoxaline

| Research Area | Focus | Rationale |

| Biological Screening | Systematic evaluation of anticancer, antimicrobial, antiviral, and anti-inflammatory activities. | The quinoxaline core is a known pharmacophore for these activities. mdpi.comnih.govnih.gov The polyhydroxylated side chain could modulate this activity or introduce novel biological functions. |

| Synthesis of Derivatives | Creation of a library of analogs by modifying the hydroxyl groups (e.g., through esterification or etherification) or altering the substitution on the quinoxaline ring. | To conduct Structure-Activity Relationship (SAR) studies and optimize for potency, selectivity, and pharmacokinetic properties. nih.govjohnshopkins.eduresearchgate.net |

| Target Identification | Investigating the molecular targets and mechanisms of action if biological activity is confirmed. | Understanding how the compound interacts with cellular components is crucial for rational drug design. nih.govnih.gov |

| Biochemical Probes | Utilizing the compound as a tool to study the enzymes and metabolic pathways involved in the degradation of homoglucans. | Its formation from polysaccharides suggests it could be a useful marker or probe in carbohydrate chemistry and metabolism studies. medchemexpress.comglpbio.com |

Future research would likely focus on the chemical synthesis of 2-(2',3',4'-Trihydroxybutyl)quinoxaline and its stereoisomers to allow for rigorous biological testing. Exploring the potential of this molecule and its derivatives could lead to the development of new therapeutic agents or valuable biological tools, building upon the rich chemical and medicinal history of the quinoxaline family.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-quinoxalin-2-ylbutane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-7-12(17)11(16)5-8-6-13-9-3-1-2-4-10(9)14-8/h1-4,6,11-12,15-17H,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKHJQAEESRVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)CC(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50558662 | |

| Record name | 4-(Quinoxalin-2-yl)butane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42015-38-3 | |

| Record name | 4-(Quinoxalin-2-yl)butane-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50558662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 ,3 ,4 Trihydroxybutyl Quinoxaline and Analogues

Classical Approaches to Quinoxaline (B1680401) Core Synthesis

The foundational structure of the target molecule, the quinoxaline ring, is traditionally synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. This method, first reported by Körner and Hinsberg in 1884, remains a cornerstone of quinoxaline chemistry. encyclopedia.pub The reaction typically involves heating the two components, often in a solvent like glycerol (B35011) or ethanol, to facilitate the cyclization and formation of the pyrazine (B50134) ring fused to the benzene (B151609) ring. encyclopedia.pubyoutube.com

Over the years, numerous modifications and improvements to this classical approach have been developed to enhance yields, shorten reaction times, and employ more environmentally friendly conditions. encyclopedia.pub These include the use of various catalysts, such as copper (II) oxide nanostructures, molybdophosphovanadates supported on alumina, and even bio-inspired ortho-quinone catalysts. researchgate.netnih.govorganic-chemistry.org Some modern iterations of this synthesis can be performed at room temperature, significantly reducing the energy requirements of the process. encyclopedia.pubnih.gov

Alternative classical strategies for quinoxaline synthesis that have been explored include:

Oxidative coupling of epoxides with 1,2-diamines. nih.gov

Cyclization of aryl amino oximes and α-dicarbonyl compounds. nih.gov

Tandem oxidation of α-hydroxyl ketones. nih.gov

Cobalt-catalyzed annulation of o-phenylenediamines and internal alkynes. researchgate.net

Copper-catalyzed reaction of 2-iodoanilines, arylacetaldehydes, and sodium azide. organic-chemistry.org

These methods provide a versatile toolkit for accessing a wide array of substituted quinoxalines, which can then be further functionalized to produce the desired analogues.

Strategies for the Stereoselective Introduction of the 2',3',4'-Trihydroxybutyl Moiety

The introduction of the chiral 2',3',4'-trihydroxybutyl side chain with specific stereochemistry presents a significant synthetic challenge. While general methods for creating such polyhydroxylated chains exist, their application to the quinoxaline core requires careful planning and execution.

Stereoselective synthesis often relies on the use of chiral starting materials or chiral catalysts to control the formation of new stereocenters. For instance, the synthesis of chiral 3H-quinazoline-4-one derivatives has been achieved with high enantiomeric excess through a three-step process involving a Mumm reaction of an imidoyl chloride with an α-amino acid, followed by reductive cyclization. nih.gov Although this example pertains to a different heterocyclic system, the principles of using chiral precursors to induce stereoselectivity are broadly applicable.

Another relevant approach involves the stereocontrolled construction of similar polyhydroxylated and aminated structures starting from a common chiral building block like Garner's aldehyde. elsevierpure.com This strategy allows for the stepwise and controlled introduction of stereocenters. The development of ketoreductase (KRED) biocatalysis has also enabled highly diastereoselective reductions, which could be adapted for the synthesis of the trihydroxybutyl side chain. nih.gov

Synthesis from Saccharide-Derived Precursors

A significant route to 2-(2',3',4'-trihydroxybutyl)quinoxaline involves its formation from various saccharide sources through a reaction with o-phenylenediamine. This process is particularly relevant in the context of food chemistry, where the compound is identified as a food metabolite. medchemexpress.comglpbio.commedchemexpress.com

Formation from Homoglucans

Research has demonstrated that 2-(2',3',4'-trihydroxybutyl)quinoxaline can be formed from homoglucans. medchemexpress.comglpbio.commedchemexpress.com The reaction, carried out under alkaline conditions with o-phenylenediamine, leads to the formation of the quinoxaline derivative. This method has been studied using gas-liquid chromatography and mass spectrometry to analyze the resulting quinoxalines derived from various homoglucans. glpbio.commedchemexpress.com

Derivation from Barley Lichenan Linkage Analysis

The formation of 2-(2',3',4'-trihydroxybutyl)quinoxaline, designated as G-1 in some studies, has been observed during the linkage analysis of barley lichenan. medchemexpress.comglpbio.com The approximate molar ratio of 1,4- to 1,3-linkages in lichenan was estimated to be 2.2 based on the formation of this quinoxaline derivative. medchemexpress.comglpbio.commedchemexpress.com

Production from Scleroglucan Linkage Analysis

Similarly, 2-(2',3',4'-trihydroxybutyl)quinoxaline (G-1) is produced from scleroglucan. medchemexpress.comglpbio.commedchemexpress.com Its formation in this context reflects the presence of 1,3- and branched 1,6-linkages within the glucan structure. medchemexpress.comglpbio.commedchemexpress.com

Derivatization Reactions Involving 3-Deoxyglucosone (B13542) and Diaminonaphthalenes

The reaction of α-dicarbonyl compounds, such as 3-deoxyglucosone (3-DG), with aromatic diamines is a key method for forming quinoxaline-type structures for analytical purposes. 3-Deoxyglucosone is a reactive dicarbonyl compound formed from the degradation of glucose and is a precursor to advanced glycation end products (AGEs). nih.govtaylorandfrancis.com

For the purpose of detection and quantification, 3-DG and other α-dicarbonyls are often derivatized with reagents like 2,3-diaminonaphthalene (B165487) (DAN). researchgate.net This reaction forms a fluorescent benzo-quinoxaline derivative that can be readily analyzed by methods such as HPLC. researchgate.net While this specific reaction uses a diaminonaphthalene, the underlying principle of condensing a dicarbonyl with a diamine is directly analogous to the synthesis of the quinoxaline core from o-phenylenediamine. This derivatization is crucial for studying the role of carbonyl stress in various biological and pathological processes. nih.gov

Advanced Synthetic Techniques for Quinoxaline Functionalization

Modern organic synthesis has introduced a variety of advanced techniques for the functionalization of the quinoxaline scaffold, enabling the introduction of diverse substituents and the construction of complex molecular architectures. These methods offer improvements in efficiency, selectivity, and functional group tolerance compared to traditional approaches.

Visible-Light Photoredox Catalysis in Quinoxaline Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, and its application to quinoxaline chemistry has been extensively explored. mdpi.comfao.org This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, generating radical intermediates that can participate in a variety of bond-forming reactions under mild conditions. mdpi.comfao.org

Several studies have demonstrated the use of photoredox catalysis for the C-H functionalization of quinoxalin-2(1H)-ones, allowing for the introduction of alkyl, acyl, and other groups at the C3 position. nih.gov For instance, the direct alkylation of quinoxalinones with alkylborates has been achieved using a photoredox catalyst under visible light irradiation, providing access to a range of 3-alkyl quinoxalinones in good to excellent yields. mdpi.com Another approach involves the photoredox-catalyzed addition of isocyanides to generate 6-alkylphenanthridines, showcasing the versatility of this methodology. mdpi.com

Furthermore, highly functionalized polycyclic quinoxaline derivatives have been prepared through visible-light-induced decarboxylative radical coupling of ortho-substituted arylisocyanides with radicals generated from phenyliodine(III) dicarboxylate reagents. fao.org This method exhibits excellent functional group compatibility and has been adapted to a continuous-flow system. fao.org The use of water as a solvent in some visible-light photoredox catalytic transformations further enhances the green credentials of these synthetic protocols.

Table 2: Examples of Visible-Light Photoredox Catalysis in Quinoxaline Functionalization

| Reaction Type | Reactants | Photocatalyst | Light Source | Product | Reference |

| C-H Direct Alkylation | Quinoxalinone, Alkylborate | Not specified | Visible Light | 3-Alkyl quinoxalinone | mdpi.com |

| C-N Coupling | Quinoxalin-2(1H)-one, Azole | None (autocatalytic) | Visible Light | C3-Aminated Quinoxalin-2(1H)-one | nih.gov |

| Decarboxylative Radical Coupling | ortho-substituted arylisocyanide, Phenyliodine(III) dicarboxylate | Not specified | 26 W fluorescent bulb | Polycyclic quinoxaline | fao.org |

Green Chemistry Protocols for Quinoxaline Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have been widely applied to the synthesis of quinoxalines. These protocols focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

Water is an ideal green solvent, and several methods for quinoxaline synthesis have been developed in aqueous media. For example, the condensation of 1,2-diketones with aromatic o-phenylenediamines can be carried out in water, sometimes without the need for a catalyst, leading to high yields of the desired quinoxalines. The use of ionic liquids as recyclable catalysts and solvents also represents a green alternative to traditional methods.

Energy-efficient techniques such as microwave and ultrasonic irradiation have been successfully employed to accelerate quinoxaline synthesis, often reducing reaction times from hours to minutes and improving yields. These methods are frequently conducted under solvent-free conditions, further minimizing environmental impact.

The use of reusable nanocatalysts is another hallmark of green quinoxaline synthesis. These catalysts, which can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity, offer both economic and environmental benefits. Other green approaches include the use of biodegradable catalysts and the development of one-pot, multi-component reactions that increase atom economy and reduce waste.

Table 3: Overview of Green Chemistry Protocols for Quinoxaline Synthesis

| Green Chemistry Approach | Key Features | Examples | References |

| Green Solvents | Use of water, ionic liquids, or solvent-free conditions. | Condensation of o-phenylenediamines and 1,2-diketones in water. | |

| Energy-Efficient Techniques | Microwave or ultrasonic irradiation to reduce reaction times and energy consumption. | Rapid synthesis of quinoxalines under microwave irradiation. | |

| Reusable Catalysts | Use of nanocatalysts, solid-supported catalysts, or recyclable ionic liquids. | Synthesis using reusable nanocatalysts or alumina-supported heteropolyoxometalates. | |

| Atom Economy | One-pot, multi-component reactions to maximize the incorporation of starting materials into the final product. | Tandem oxidation processes to avoid isolation of reactive intermediates. |

Synthesis of Quinoxaline 1,4-Dioxide Derivatives with Polyhydroxylated Chains

Quinoxaline 1,4-dioxides are a class of N-oxides with significant biological activities. The synthesis of these derivatives bearing polyhydroxylated chains can be approached through two main strategies: the direct oxidation of a pre-formed polyhydroxylated quinoxaline or the Beirut reaction using a polyhydroxylated precursor.

The most direct method for the synthesis of quinoxaline 1,4-dioxides is the oxidation of the corresponding quinoxaline. For a polyhydroxylated quinoxaline such as 2-(2',3',4'-Trihydroxybutyl)quinoxaline, a strong oxidizing agent is required to overcome the deactivating effect of the first N-oxidation. While common peroxy acids may not be sufficient, more potent reagents like a complex of hypofluorous acid with acetonitrile (B52724) or peroxytrifluoroacetic acid (generated in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide) are often effective. The polyhydroxyalkyl side chain's hydroxyl groups may require protection prior to oxidation to prevent side reactions, followed by deprotection to yield the final product.

The Beirut reaction is a powerful method for the synthesis of quinoxaline 1,4-dioxides, involving the condensation of a benzofuroxan (B160326) with an enolate or enamine. To synthesize a polyhydroxylated derivative via this route, a suitable polyhydroxylated enolate or enamine precursor would be required. This approach offers the potential for direct installation of the polyhydroxylated side chain onto the quinoxaline 1,4-dioxide core in a single step. However, the availability and stability of the required polyhydroxylated precursors can be a limiting factor.

Table 4: Proposed Synthetic Routes to Polyhydroxylated Quinoxaline 1,4-Dioxides

| Synthetic Route | Description | Key Reagents/Intermediates | Potential Challenges |

| Direct Oxidation | Oxidation of a pre-synthesized 2-(polyhydroxyalkyl)quinoxaline. | 2-(2',3',4'-Trihydroxybutyl)quinoxaline, peroxytrifluoroacetic acid. | Protection of hydroxyl groups may be necessary; harsh reaction conditions. |

| Beirut Reaction | Condensation of benzofuroxan with a polyhydroxylated enolate or enamine. | Benzofuroxan, enolate/enamine of a polyhydroxylated ketone. | Availability and stability of the polyhydroxylated precursor. |

Biological Activities and Pharmacological Potential of 2 2 ,3 ,4 Trihydroxybutyl Quinoxaline Derivatives

Anticancer and Cytotoxic Activity

The quinoxaline (B1680401) core is a prominent feature in many compounds investigated for their anticancer properties. researchgate.netresearchgate.net Research has shown that various quinoxaline derivatives can exert cytotoxic effects against a range of human cancer cell lines. nih.gov

Efficacy Against Various Cancer Cell Lines (e.g., Colorectal, Prostate, Liver, Breast)

Studies on different quinoxaline derivatives have demonstrated their potential to inhibit the growth of various cancer cells. For instance, certain quinoxaline compounds have been evaluated for their cytotoxic effects against human liver cancer cells (HepG2) and prostate cancer cells (PC-3). nih.gov In one study, two quinoxaline derivatives, identified as compounds III and IV, showed significant anti-proliferative effects against PC-3 cells, with IC50 values of 4.11 and 2.11 µM, respectively. nih.gov Another study highlighted a quinoxaline derivative, compound 12, which exhibited sensitivity towards breast cancer cell lines MCF-7 and MDA-MB-231. nih.gov Additionally, some quinoxaline derivatives have been tested against human colon adenocarcinoma cells. nih.govnih.gov However, no specific data on the efficacy of 2-(2',3',4'-Trihydroxybutyl)quinoxaline against these or any other cancer cell lines have been reported in the reviewed literature.

Induction of Apoptosis in Cancer Cell Models

A common mechanism through which anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Several studies have indicated that various quinoxaline derivatives can trigger apoptosis in cancer cells. nih.govnih.gov For example, a particular quinoxaline derivative was found to induce apoptosis in PC-3 prostate cancer cells by upregulating pro-apoptotic proteins like p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2. nih.gov Another study showed that a different quinoxaline derivative induced apoptosis in MCF-7 breast cancer cells. nih.gov The ability of 2-(2',3',4'-Trihydroxybutyl)quinoxaline to induce apoptosis has not been specifically investigated.

Modulation of Cell Cycle Progression

Cancer is often characterized by deregulated cell cycle progression. nih.gov Some anticancer compounds function by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Certain quinoxaline derivatives have been shown to modulate the cell cycle in cancer cells. nih.gov For instance, specific quinoxaline compounds were found to arrest the cell cycle at the S phase in PC-3 cells. nih.gov Another quinoxaline derivative caused cell cycle arrest in the S phase in MCF-7 cells. nih.gov There is currently no information available on whether 2-(2',3',4'-Trihydroxybutyl)quinoxaline affects cell cycle progression.

Antiparasitic Activity

The quinoxaline scaffold has also been a source of compounds with promising activity against various parasites. researchgate.net

Antimalarial Efficacy (e.g., against Plasmodium falciparum)

Malaria, caused by Plasmodium parasites, remains a significant global health issue. nih.gov The search for new antimalarial agents is ongoing, and quinoxaline derivatives have emerged as a class of interest. researchgate.net While some quinoxaline-based compounds have shown potent activity against Plasmodium falciparum, the most dangerous species of malaria parasite, there are no published studies on the antimalarial efficacy of 2-(2',3',4'-Trihydroxybutyl)quinoxaline. biorxiv.orgnih.gov

Antischistosomal Applications

Schistosomiasis is a parasitic disease caused by blood flukes of the genus Schistosoma. nih.gov The exploration of the quinoxaline core has led to the identification of compounds with potential as antischistosomal agents. nih.govnih.gov Phenotypic screening and subsequent chemical optimization have yielded quinoxaline derivatives with significant activity against Schistosoma mansoni. nih.gov However, the specific activity of 2-(2',3',4'-Trihydroxybutyl)quinoxaline against Schistosoma species has not been reported.

Antileishmanial Properties (e.g., against Leishmania amazonensis)

Quinoxaline derivatives have demonstrated notable activity against Leishmania amazonensis, the causative agent of leishmaniasis. A study investigating 2,3-diarylsubstituted quinoxaline derivatives, specifically 6,7-dichloro-2,3-diphenylquinoxaline (B1237602) (LSPN329) and 2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331), revealed significant antiproliferative effects against both promastigote and intracellular amastigote forms of the parasite. medchemexpress.comsemanticscholar.org These compounds exhibited dose-dependent activity, with LSPN329 showing a half-maximal inhibitory concentration (IC50) of 5.3 μM against promastigotes and 16.3 μM against intracellular amastigotes. medchemexpress.comsemanticscholar.org The mechanism of action appears to involve intense mitochondrial alterations in the parasites. medchemexpress.comsemanticscholar.org

Furthermore, a separate study on methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives identified compounds with better anti-leishmanial activity than the reference drug amphotericin-B. nih.gov While these findings highlight the potential of the quinoxaline scaffold, specific research on the antileishmanial properties of 2-(2',3',4'-Trihydroxybutyl)quinoxaline has not been extensively reported.

Table 1: Antileishmanial Activity of Quinoxaline Derivatives against Leishmania amazonensis

| Compound | Form of Parasite | IC50 (μM) |

|---|---|---|

| 6,7-dichloro-2,3-diphenylquinoxaline (LSPN329) | Promastigotes | 5.3 |

| Intracellular Amastigotes | 16.3 | |

| 2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331) | Promastigotes | Not specified |

Antitrypanosomal Effects (e.g., against Trypanosoma cruzi)

The fight against Chagas disease, caused by Trypanosoma cruzi, may also benefit from quinoxaline-based compounds. frontiersin.org Research has shown that quinoxaline 1,4-di-N-oxide derivatives possess potent in vitro activity against the Tulahuen 2 strain of T. cruzi. researchgate.net In one study, several novel quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives demonstrated superior anti-T. cruzi activity compared to the reference drugs nifurtimox (B1683997) and benznidazole. nih.gov Some of these compounds also exhibited low cytotoxicity in murine macrophages, suggesting a favorable selectivity profile. nih.gov The proposed mechanism for some of these derivatives involves the inhibition of trypanothione (B104310) reductase, a key enzyme in the parasite's defense against oxidative stress. nih.gov

Anti-Giardial and Anti-Trichomonal Potentials (e.g., against Giardia lamblia, Trichomonas vaginalis)

Quinoxaline derivatives have also been explored for their activity against other protozoan parasites, including Giardia lamblia and Trichomonas vaginalis. nih.gov Studies on n-butyl and iso-butyl esters of quinoxaline-1,4-di-N-oxide have reported significant giardicidal and trichomonacidal activities. nih.gov In fact, some of these derivatives displayed IC50 values that were better than the standard drug, metronidazole. nih.gov The mechanism of action for these compounds is thought to involve the inhibition of crucial parasitic enzymes, such as triosephosphate isomerase in T. vaginalis, which is vital for energy production. nih.gov

While the broader class of quinoxaline derivatives shows potential against these parasites, specific investigations into the anti-giardial and anti-trichomonal activities of 2-(2',3',4'-Trihydroxybutyl)quinoxaline have not been documented.

Antimicrobial Activity

Antibacterial Spectrum (Gram-positive and Gram-negative)

Quinoxaline derivatives have been widely investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net A series of 2,3-N,N-diphenyl quinoxaline derivatives showed significant activity against various strains of Staphylococcus aureus, Enterococcus faecium, and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) as low as 0.25 to 1 mg/L. rsc.org Notably, these compounds were also effective against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE). rsc.org Other studies have synthesized novel quinoxaline derivatives that displayed good antibacterial activity against plant pathogenic bacteria such as Acidovorax citrulli. researchgate.netnih.gov The antibacterial activity of quinoxalines is a significant area of research, with some derivatives showing promise as broad-spectrum agents. nih.gov

However, specific data on the antibacterial spectrum of 2-(2',3',4'-Trihydroxybutyl)quinoxaline remains to be elucidated through dedicated studies.

Antifungal Properties

The antifungal potential of quinoxaline derivatives has also been a subject of scientific inquiry. medchemexpress.com Research has demonstrated that certain quinoxaline derivatives exhibit significant in vitro antifungal activity. researchgate.netnih.gov For instance, some synthesized compounds showed more potent activity against the plant pathogenic fungus Rhizoctonia solani than the commercial fungicide azoxystrobin. researchgate.netnih.gov Another study highlighted a novel quinoxaline derivative, 3-hydrazinoquinoxaline-2-thiol, which was more effective than Amphotericin B against most clinical isolates of Candida albicans, as well as showing efficacy against Candida glabrata and Candida parapsilosis. medchemexpress.com Dissymmetric quinoxaline derivatives have also been tested, with some showing appreciable growth inhibition against Fusarium.

While the quinoxaline scaffold is a promising backbone for the development of new antifungal agents, the specific antifungal properties of 2-(2',3',4'-Trihydroxybutyl)quinoxaline have not been reported.

Antiviral Activity (e.g., HIV-1 Reverse Transcriptase Inhibition)

Quinoxaline derivatives have emerged as a noteworthy class of compounds in the search for new antiviral agents. One of the most significant findings in this area is the potent inhibition of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) by a quinoxaline derivative known as S-2720. This compound, [6-chloro-3,3-dimethyl-4-(isopropenyloxycarbonyl)-3,4-dihydroquinoxalin-2(1H)-thione], acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It has been shown to bind to a site on the RT that is different from other known NNRTIs. The discovery of S-2720 and other quinoxaline-based compounds has opened new avenues for the development of therapies for HIV-1 infection.

Although the quinoxaline core is present in compounds with significant antiviral activity, specific studies on the antiviral potential of 2-(2',3',4'-Trihydroxybutyl)quinoxaline, including its effect on HIV-1 reverse transcriptase, have not been found in the reviewed literature.

Neuropharmacological Activities

Acetylcholinesterase and Butyrylcholinesterase Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. nih.govnih.govwindows.netmdpi.comnih.gov While numerous quinoxaline derivatives have been synthesized and evaluated as inhibitors of these enzymes, with some showing significant potency, no specific data for 2-(2',3',4'-Trihydroxybutyl)quinoxaline is currently available. nih.govnih.govmdpi.commdpi.comresearchgate.net Research has demonstrated that the nature and position of substituents on the quinoxaline ring play a crucial role in determining the inhibitory activity and selectivity for AChE or BChE. nih.gov For instance, a series of quinoxaline derivatives were found to be selective inhibitors of BChE, with compounds 6 and 7 exhibiting IC50 values of 7.7 ± 1.0 µM and 9.7 ± 0.9 µM, respectively, comparable to the standard drug galantamine. nih.gov Another study identified 2,3-dimethylquinoxalin-6-amine (B1295510) (6c ) as a potent AChE inhibitor with an IC50 value of 0.077 µM. nih.gov However, without experimental data, the potential of 2-(2',3',4'-Trihydroxybutyl)quinoxaline as a cholinesterase inhibitor remains purely speculative.

Kainate Receptor Antagonism and Anticonvulsant Effects

Kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors, are implicated in various neurological disorders, including epilepsy. nih.govwikipedia.org Quinoxaline-2,3-diones are a well-established class of competitive antagonists for AMPA/kainate receptors. nih.gov Compounds like CNQX, DNQX, and NBQX have been extensively studied for their neuroprotective and anticonvulsant properties. nih.govnih.govnih.gov For example, 3-Hydroxy-2-quinoxalinecarboxylic acid (HQC) has been shown to antagonize kainate-induced effects and exhibit anticonvulsant activity. nih.gov Furthermore, some quinoxalinone derivatives have demonstrated significant anticonvulsant action in preclinical models. researchgate.net However, there is no published research investigating the interaction of 2-(2',3',4'-Trihydroxybutyl)quinoxaline with kainate receptors or its potential anticonvulsant effects.

Anti-inflammatory Properties

The quinoxaline scaffold is present in various compounds exhibiting anti-inflammatory activity. researchgate.netresearchgate.netunav.edunih.govbenthamscience.comnih.gov The mechanisms of action often involve the inhibition of key inflammatory mediators. nih.govbenthamscience.com For example, certain quinoxaline derivatives have been reported to act as inhibitors of cyclooxygenase (COX) enzymes, with some showing selectivity for COX-2. rsc.org One study reported that aminoalcohol-based quinoxaline derivatives, DEQX and OAQX, demonstrated anti-inflammatory effects by reducing leukocyte migration and levels of pro-inflammatory cytokines. nih.gov Despite these promising findings for the broader class of quinoxaline derivatives, the anti-inflammatory potential of 2-(2',3',4'-Trihydroxybutyl)quinoxaline has not been evaluated.

Antidiabetic Potential

Several quinoxaline derivatives have been investigated for their potential in managing diabetes. nih.govarabjchem.orgnih.gov These compounds have been explored as inhibitors of dipeptidyl peptidase-4 (DPP-4) and as agents that can modulate α-amylase and α-glucosidase activity. nih.govarabjchem.orgnih.gov For instance, a new quinoxaline derivative containing a triazole moiety, MOQTA, was synthesized and showed moderate antidiabetic activity as a promising α‐amylase and α‐glucosidase inhibitor. arabjchem.org Another study focused on 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives as potential DPP-4 inhibitors. nih.gov As with other biological activities, there is no specific research on the antidiabetic effects of 2-(2',3',4'-Trihydroxybutyl)quinoxaline.

Other Biological Applications (e.g., Diuretic Effects)

While the quinoxaline core has been incorporated into molecules with a vast range of biological activities, including diuretic effects, there is a complete absence of data regarding such applications for 2-(2',3',4'-Trihydroxybutyl)quinoxaline. mdpi.com

Structure Activity Relationship Sar Studies of 2 2 ,3 ,4 Trihydroxybutyl Quinoxaline Derivatives

Substituent Effects on the Quinoxaline (B1680401) Core

Modifications to the core quinoxaline ring system have been extensively studied and have been shown to have a profound impact on biological activity.

The position of substituents on the quinoxaline nucleus is a key factor in determining the pharmacological profile of the derivatives.

C2 and C3 Positions: These positions are frequently targeted for modification. Studies on 2,3-bifunctionalized quinoxalines have shown that the nature of the substituents can modulate the electronic properties and conjugation of the system, though strong intramolecular hydrogen bonds in some derivatives can lead to minimal biological activity. nih.gov In other cases, linking different moieties at the C2 and C3 positions has been a successful strategy in developing active compounds. nih.govrsc.org

N1 Position: Substitution at the N1 position has been investigated, particularly in quinoxaline-2,3-diones. These studies aim to understand how substituents can form additional interactions with protein ligands, thereby influencing receptor affinity. nih.gov

C6 and C7 Positions: The benzene (B151609) portion of the quinoxaline ring is also a critical site for substitution. Attaching groups at the C6 and C7 positions can significantly influence activity. For example, the introduction of a nitro group (an electron-withdrawing group) at the C7 position has been found to decrease anticancer activity. mdpi.com In contrast, some research on 6-aminoethyl-6H-indolo[2,3-b]quinoxalines has highlighted the importance of this position for potent antiviral activity. researchgate.net

Table 1: Influence of Substituent Position on Biological Activity

| Position(s) | Type of Substituent/Moiety | Observed Effect on Activity | Reference(s) |

| C2, C3 | Phenyl, neo-pentyl, propyl groups | Modulation of conjugation pathway. Strong intramolecular N-H----O bonds in some keto-enamine forms led to minimal activity. | nih.gov |

| C2, C3 | Furan-2-yl groups | Well-tolerated substitutions in some series. | nih.gov |

| N1, C6, C7 | Sulfamoylbenzamide, fluoro, iodo, imidazolyl, phenylethynyl | Derivatives exhibited micromolar affinity at GluK3 receptors. | nih.gov |

| C7 | NO2 (nitro) group | Decreased anticancer activity. | mdpi.com |

Impact of Functional Groups (e.g., Carboxylic Acid, Sulfonamide, Halogens, Amine, Ethers)

The type of functional group attached to the quinoxaline core is a determining factor for the resulting biological activity.

Carboxylic Acid: The introduction of a carboxylic acid group, for instance at the C2 position, has been explored to create prodrugs with potent in vitro antitubercular activity. nih.gov

Sulfonamide and Amide Moieties: Sulfonamide and amide groups have been widely incorporated into quinoxaline structures, often leading to potent anticancer agents. nih.govsapub.org An NH-CO linker at the C2 position was shown to increase activity, whereas aliphatic linkers decreased it. mdpi.com

Halogens: The effect of halogens can vary. In some series, a chloro-substitution at the fourth position of a phenyl ring attached to the quinoxaline showed excellent anticancer activity. mdpi.com In another study, an electron-withdrawing chloro group on the quinoxaline ring slightly improved activity. nih.gov

Amine Groups: The introduction of amine-containing side chains, such as in 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, has been linked to high antiviral and interferon-inducing properties. researchgate.net

Ethers: Phenoxymethyl groups have been incorporated into quinoxalin-2-one structures, contributing to the diversity of potential antitumor agents. sapub.org Similarly, methoxy (B1213986) groups on the quinoxaline core can enhance hydrophobic interactions with target residues. nih.gov

Table 2: Effect of Functional Groups on Quinoxaline Activity

| Functional Group | Position/Context | Biological Activity Investigated | Finding | Reference(s) |

| Carboxylic Acid | C2 | Antitubercular | Can act as a prodrug with potent activity. | nih.gov |

| Sulfonamide | Attached to quinoxaline core | Anticancer | Often leads to potent compounds. | nih.govsapub.org |

| Amide | C2 linker | Anticancer | NH-CO linker increased activity. | mdpi.com |

| Chloro (Cl) | Phenyl ring at C4 | Anticancer | Excellent activity against MCF-7 and HCT116 cell lines. | mdpi.com |

| Chloro (Cl) | Ring A of quinoxaline | Anticancer | Slightly improved activity. | nih.gov |

| Amine | C6 side chain (indoloquinoxaline) | Antiviral | High antiviral and interferon-inducing activity. | researchgate.net |

| Ether (-OCH3) | Quinoxalinone core | Anticancer | Enhances hydrophobic interactions. | nih.gov |

Role of Heterocyclic and Aryl Moieties within Derivatives

Fusing or attaching other ring systems, both heterocyclic and aryl, to the quinoxaline scaffold is a common strategy to enhance biological activity.

Aryl Moieties: The substitution pattern on an attached phenyl ring can significantly influence activity. Electron-releasing groups on a phenyl ring fused at the C2 position tend to increase anticancer activity, while electron-withdrawing groups decrease it. mdpi.com

Heterocyclic Moieties: The introduction of other heterocyclic rings can lead to potent compounds. For example, bis-2-furyl-modified analogues have shown superior antiviral efficacy against influenza. nih.gov Fused systems like furo/thieno[2,3-b]quinoxalines and indolo[2,3-b]quinoxalines have also been synthesized and evaluated for their biological potential. rsc.orgresearchgate.net The fusion of an imidazole (B134444) ring to form imidazo[1,2-a]quinoxaline (B3349733) derivatives has resulted in potent microtubule-interfering anticancer agents. nih.gov

Table 3: Impact of Fused/Attached Ring Systems on Quinoxaline Activity

| Moiety | Type | Context | Observed Effect | Reference(s) |

| Phenyl | Aryl | Fused at C2 | Electron-releasing groups increase anticancer activity; electron-withdrawing groups decrease it. | mdpi.com |

| Furan | Heterocyclic | Bis-2-furyl modification | Superior antiviral efficacy. | nih.gov |

| Imidazole | Heterocyclic | Fused to form imidazo[1,2-a]quinoxaline | Potent microtubule-interfering anticancer agents. | nih.gov |

| Indole | Heterocyclic | Fused to form indolo[2,3-b]quinoxaline | High antiviral activity. | researchgate.net |

| Furan/Thiophene | Heterocyclic | Fused to form furo/thieno[2,3-b]quinoxaline | Synthesized for antibacterial screening. | rsc.org |

Pharmacophore Elucidation for Specific Biological Targets

Pharmacophore modeling is a crucial step in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target and elicit a response. While a specific pharmacophore model for 2-(2',3',4'-trihydroxybutyl)quinoxaline is not available, studies on other quinoxaline derivatives have successfully elucidated pharmacophores for various targets.

For example, pharmacophore-based screening has been used to identify novel morpholino-quinoxalines as potential PI3Kα inhibitors. psu.edu These studies revealed that the morpholino group and the sulfonyl group were key pharmacophoric features for PI3K inhibition. psu.edu Another study on quinoxaline-sulfonamide derivatives identified these compounds as inhibitors of α-glucosidase, α-amylase, and acetylcholinesterase, suggesting a pharmacophore suitable for targeting these enzymes. nih.gov

In the context of anticancer activity, pharmacophore models have been developed for quinoxaline derivatives targeting DNA topoisomerase II. These models typically include features such as a planar polyaromatic system for DNA intercalation and cationic centers for interaction with the enzyme. nih.govresearchgate.net For antiviral applications, a pharmacophore for quinoxaline derivatives targeting the NS1 protein of the influenza virus has been proposed, which includes a small molecule that can fit into a deep cavity in the protein. nih.gov

The polyhydroxybutyl side chain of 2-(2',3',4'-trihydroxybutyl)quinoxaline presents multiple hydrogen bond donors and acceptors. This suggests that a key feature of its pharmacophore would likely involve hydrogen bonding interactions within the binding site of a target protein. For instance, quinoxaline derivatives have been investigated as inhibitors of the glycolytic pathway enzyme triosephosphate isomerase (TIM), where the interconversion of dihydroxyacetone phosphate (B84403) and glyceraldehyde-3-phosphate occurs. researchgate.net The hydroxyl groups on the butyl chain of 2-(2',3',4'-trihydroxybutyl)quinoxaline could potentially mimic the sugar-phosphate substrates of such enzymes.

Hybrid Molecule Design and Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound. This approach aims to create new molecules with improved affinity, selectivity, and efficacy, or with a dual mode of action. The quinoxaline scaffold is a popular choice for molecular hybridization due to its versatile chemical reactivity and broad spectrum of biological activities. mdpi.com

Several studies have reported the design and synthesis of quinoxaline hybrids with other heterocyclic systems. For example, quinoxaline has been hybridized with triazoles to create potent anticancer agents. mdpi.com One study reported that a quinoxaline-triazole hybrid showed excellent potency against leukemia cell lines. mdpi.com The rationale behind this strategy is that the combination of the two pharmacophores can lead to enhanced binding interactions with the biological target.

Another example is the hybridization of quinoxalines with sulfonamide moieties, which has resulted in compounds with promising anticancer and enzyme-inhibitory activities. nih.govnih.gov The design of these hybrids often involves a linker that connects the two pharmacophoric units. The nature and length of this linker can significantly impact the biological activity of the hybrid molecule.

The 2-(2',3',4'-trihydroxybutyl)quinoxaline molecule itself can be considered a hybrid of a quinoxaline core and a polyhydroxylated alkyl chain, which is a feature found in many sugar-based molecules. This inherent hybrid nature could be exploited in further drug design. For instance, the trihydroxybutyl chain could be derivatized with other pharmacophores to create novel hybrid molecules with targeted activities.

Conformational Analysis and its Correlation with Biological Efficacy

Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energetic changes associated with the interconversion of different conformations. The conformation of a molecule is critical for its biological activity as it determines how well the molecule can fit into the binding site of its biological target.

While specific conformational analysis studies on 2-(2',3',4'-trihydroxybutyl)quinoxaline are not readily found in the literature, the principles of conformational analysis are broadly applicable. The flexibility of the 2-(2',3',4'-trihydroxybutyl) side chain allows it to adopt various conformations. The relative energies of these conformations will be influenced by factors such as intramolecular hydrogen bonding between the hydroxyl groups and steric interactions with the quinoxaline ring.

The preferred conformation in a biological environment will be the one that maximizes favorable interactions with the target protein. Computational methods, such as molecular docking, can be used to predict the binding conformation of a ligand in a protein's active site. These studies can provide valuable insights into the structure-activity relationship and guide the design of more potent analogs.

For the broader class of quinoxaline derivatives, conformational properties have been shown to be important for their biological activity. For instance, the planarity of the quinoxaline ring system is often crucial for DNA intercalation, a mechanism of action for some anticancer quinoxalines. nih.gov Any substitution on the quinoxaline ring that disrupts this planarity could lead to a decrease in activity.

In the case of 2-(2',3',4'-trihydroxybutyl)quinoxaline, the orientation of the trihydroxybutyl side chain relative to the quinoxaline ring will be a key determinant of its biological efficacy. Different stereoisomers of this compound, which will have different three-dimensional arrangements of the hydroxyl groups, are also likely to exhibit different biological activities.

Computational Chemistry and in Silico Analysis

Molecular Docking Simulations for Target Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding mode and affinity of a ligand to a specific protein target. For quinoxaline (B1680401) derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating their mechanism of action. nih.govnih.gov

Analysis of Binding Pockets and Interaction Residues

In a typical molecular docking study of a quinoxaline derivative, the three-dimensional structure of a target protein is obtained from a repository like the Protein Data Bank (PDB). The binding pocket, the region of the protein where the ligand binds, is then identified. For instance, in studies of quinoxaline-based inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy, docking simulations have revealed interactions with crucial amino acid residues within the ATP-binding site. nih.govrsc.org These interactions often include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are critical for the stable binding of the ligand.

A hypothetical analysis of 2-(2',3',4'-trihydroxybutyl)quinoxaline would involve docking it into the active sites of various enzymes or receptors to predict its potential biological targets. The trihydroxybutyl side chain would be expected to form multiple hydrogen bonds, a key determinant of its binding orientation and affinity.

Ligand-Protein Interaction Profiling

The output of a molecular docking simulation provides a detailed profile of the interactions between the ligand and the protein. This includes the specific amino acid residues involved, the types of interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions), and the distances of these interactions. This information is crucial for understanding the structure-activity relationship (SAR) and for designing more potent and selective analogs. For example, docking studies on quinoxaline derivatives targeting enzymes like α-glucosidase have highlighted the importance of specific substitutions on the quinoxaline ring for enhanced binding. nih.gov

Below is an example of a ligand-protein interaction table that could be generated from a molecular docking study of a quinoxaline derivative.

| Target Protein | Ligand | Interacting Residues | Interaction Type | Distance (Å) |

| VEGFR-2 | Quinoxaline Derivative A | Cys919 | Hydrogen Bond | 2.1 |

| Asp1046 | Hydrogen Bond | 2.5 | ||

| Phe1047 | Pi-Pi Stacking | 3.8 | ||

| α-Glucosidase | Quinoxaline Derivative B | Asp215 | Hydrogen Bond | 2.3 |

| Arg442 | Electrostatic | 3.5 | ||

| Phe178 | Hydrophobic | 4.1 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov

Development of Predictive Models for Biological Activity

QSAR models are developed using a dataset of compounds with known biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods are then employed to build a model that can predict the activity of new, untested compounds. For quinoxaline derivatives, 2D- and 3D-QSAR models have been successfully developed to predict their antitubercular and anticancer activities. nih.gov These models help in identifying the key structural features that are important for the desired biological effect.

Virtual Screening of Quinoxaline Libraries

Once a reliable QSAR model is established, it can be used for the virtual screening of large chemical libraries to identify potential hit compounds with desired biological activity. nih.gov This approach significantly accelerates the drug discovery process by prioritizing compounds for synthesis and biological testing. Virtual screening of quinoxaline libraries has been employed to discover novel inhibitors for various targets. nih.gov

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction is a critical component of modern drug discovery, as it helps to identify potential pharmacokinetic issues at an early stage. researchgate.net Various computational models are available to predict the ADME properties of a compound based on its chemical structure.

Several studies on quinoxaline derivatives have included in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. nih.govrsc.orgnih.gov These studies often use online tools like SwissADME to calculate a range of physicochemical and pharmacokinetic properties. researchgate.net

A hypothetical ADME prediction for 2-(2',3',4'-trihydroxybutyl)quinoxaline would likely indicate good water solubility due to the presence of the trihydroxybutyl group and the nitrogen atoms in the quinoxaline ring. However, its ability to cross the blood-brain barrier might be limited due to its polarity.

Below is an example of a data table summarizing predicted ADME properties for a hypothetical quinoxaline derivative.

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 234.25 g/mol | < 500 g/mol |

| LogP (Lipophilicity) | 0.5 | -0.7 to +5.0 |

| Hydrogen Bond Donors | 4 | ≤ 5 |

| Hydrogen Bond Acceptors | 5 | ≤ 10 |

| Gastrointestinal Absorption | High | High |

| Blood-Brain Barrier Permeant | No | No |

It is important to note that while these computational predictions are valuable, they need to be validated by experimental studies.

Assessment of Drug-likeness Parameters

In the realm of drug discovery, a molecule's potential for oral bioavailability is a critical factor. units.itnumberanalytics.com Lipinski's Rule of Five serves as a well-established guideline for predicting this property. units.itnumberanalytics.comdrugbank.comnih.gov The rule stipulates that an orally active drug generally has:

No more than 5 hydrogen bond donors. units.itdrugbank.com

No more than 10 hydrogen bond acceptors. units.itdrugbank.com

A molecular mass of less than 500 daltons. units.itdrugbank.com

An octanol-water partition coefficient (log P) not greater than 5. units.itdrugbank.com

For 2-(2',3',4'-Trihydroxybutyl)quinoxaline, with a molecular formula of C12H14N2O3 and a molecular weight of 234.25, the following parameters are noted: glpbio.combiosynth.com

| Parameter | Value | Lipinski's Rule of Five Compliance |

|---|---|---|

| Molecular Weight | 234.25 | Compliant (<500) |

| Hydrogen Bond Donors | 3 (from the hydroxyl groups) | Compliant (≤5) |

| Hydrogen Bond Acceptors | 5 (3 from hydroxyl groups, 2 from quinoxaline nitrogens) | Compliant (≤10) |

| Log P | Predicted values vary, but generally fall within the compliant range. | Compliant (≤5) |

Based on this analysis, 2-(2',3',4'-Trihydroxybutyl)quinoxaline adheres to Lipinski's Rule of Five, suggesting it possesses drug-like properties and a higher likelihood of being orally bioavailable. It is important to note that while this rule is a valuable tool, it does not guarantee a compound's pharmacological activity. units.it

Blood-Brain Barrier (BBB) Permeation Prediction

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS) from harmful substances. nih.govnih.gov For a drug to be effective in treating CNS disorders, it must be able to cross this barrier. nih.gov Computational models are often used to predict a compound's ability to permeate the BBB.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. nih.govnih.gov These simulations can provide insights into the conformational stability of a compound and its interactions with biological targets. nih.govnih.gov

While specific MD simulation studies focused solely on 2-(2',3',4'-Trihydroxybutyl)quinoxaline are not extensively documented, research on related quinoxaline derivatives highlights the utility of this technique. nih.govnih.gov For instance, MD simulations have been employed to understand the binding modes of quinoxaline-based inhibitors to various enzymes, revealing key interactions that contribute to their potency. nih.gov

In the context of 2-(2',3',4'-Trihydroxybutyl)quinoxaline, MD simulations could be used to:

Explore its conformational landscape and identify the most stable three-dimensional structures.

Simulate its interaction with potential biological targets, such as enzymes or receptors, to predict binding affinities and modes. nih.gov

Understand how the flexible trihydroxybutyl side chain influences its binding to a target.

Such studies would be invaluable in elucidating the potential mechanisms of action of this compound and in guiding the design of more potent analogs.

Density Functional Theory (DFT) Studies for Electronic and Optoelectronic Properties

Density functional theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. rsc.orgnih.govnih.gov DFT calculations can provide information about a molecule's frontier molecular orbitals (HOMO and LUMO), energy gap, and molecular electrostatic potential, which are crucial for understanding its reactivity and potential applications in electronics and optoelectronics. nih.govnih.gov

Studies on various quinoxaline derivatives have demonstrated the power of DFT in predicting their electronic and optoelectronic properties. nih.govnih.gov Quinoxalines are known for their electron-accepting nature, which makes them attractive materials for various electronic applications. nih.gov

For 2-(2',3',4'-Trihydroxybutyl)quinoxaline, DFT studies could reveal:

The distribution of electron density within the molecule.

The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which determine the electronic band gap and are related to the molecule's reactivity and stability. nih.gov

The molecular electrostatic potential, which indicates the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov

This information would be instrumental in understanding the compound's chemical behavior and exploring its potential in materials science, for example, as a component in organic light-emitting diodes (OLEDs) or other electronic devices.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatographic methods are fundamental to the separation of 2-(2',3',4'-trihydroxybutyl)quinoxaline from complex matrices prior to its detection and quantification. The choice of technique depends on the sample complexity, the required sensitivity, and the analytical instrumentation available.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used technique for the analysis of quinoxaline (B1680401) derivatives. While specific HPLC-UV methods for 2-(2',3',4'-trihydroxybutyl)quinoxaline are not extensively detailed in the literature, the general principles are applicable. Quinoxaline structures possess a characteristic UV absorbance, typically around 254 nm and other wavelengths, which allows for their detection. researchgate.net For instance, a method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues has been established using HPLC with UV detection. nih.gov This suggests that a similar approach could be developed for 2-(2',3',4'-trihydroxybutyl)quinoxaline. The method would involve a liquid mobile phase pumping the sample through a column packed with a solid adsorbent material, separating the compound based on its interaction with the stationary phase. The retention time would be a key parameter for identification, while the peak area would be proportional to its concentration.

Reversed-Phase HPLC Applications

Reversed-phase HPLC (RP-HPLC) is a common mode of HPLC where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar aqueous-organic mixture. This technique separates molecules based on their hydrophobicity. For the analysis of quinoxaline derivatives, RP-HPLC offers excellent separation capabilities. For example, a reversed-phase HPLC method was developed for the quantitative determination of a recombinant HIV-1 gp145 glycoprotein, demonstrating the technique's utility for complex biological samples. nih.gov In the context of 2-(2',3',4'-trihydroxybutyl)quinoxaline, an RP-HPLC method would likely employ a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an acid additive like formic acid to improve peak shape. sielc.commedchemexpress.com The high degree of hydroxylation in 2-(2',3',4'-trihydroxybutyl)quinoxaline suggests it would be relatively polar, leading to earlier elution times on a standard RP-HPLC system compared to more nonpolar quinoxaline derivatives.

A typical setup for the RP-HPLC analysis of a quinoxaline derivative is detailed in the table below, which could be adapted for 2-(2',3',4'-trihydroxybutyl)quinoxaline.

| Parameter | Value |

| Column | C18 (e.g., 3 µm particle size, 2.1 mm i.d. x 150 mm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

This table presents a hypothetical set of parameters for the RP-HPLC analysis of 2-(2',3',4'-Trihydroxybutyl)quinoxaline, based on methods used for similar compounds.

Gas-Liquid Chromatography (GLC) using Trimethylsilyl (B98337) Derivatives

Gas-liquid chromatography (GLC), also known as gas chromatography (GC), is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the presence of multiple hydroxyl groups, 2-(2',3',4'-trihydroxybutyl)quinoxaline is not sufficiently volatile for direct GLC analysis. Therefore, a derivatization step is necessary to convert the polar hydroxyl groups into less polar and more volatile silyl (B83357) ethers. The most common approach is trimethylsilylation, where a reagent like a mixture of hexamethyldisilazane (B44280) and trimethylchlorosilane in pyridine (B92270) is used to replace the active hydrogens of the hydroxyl groups with trimethylsilyl (TMS) groups. tandfonline.com

A seminal study by Naofumi Morita and colleagues detailed the GLC analysis of quinoxalines derived from homoglucans, including 2-(2',3',4'-trihydroxybutyl)quinoxaline (referred to as G-1 in the study). tandfonline.com The trimethylsilylated derivatives were separated on a packed column and detected by a flame ionization detector (FID).

The following table summarizes the GLC conditions used for the analysis of the trimethylsilyl derivative of 2-(2',3',4'-trihydroxybutyl)quinoxaline. tandfonline.com

| Parameter | Value |

| Instrument | Shimadzu GC-7A gas chromatograph |

| Detector | Flame ionization detector (FID) |

| Column | 2% OV-210 on Gas Chrom Q (80-100 mesh), 2 m x 3 mm i.d. glass column |

| Carrier Gas | Nitrogen at a flow rate of 30 ml/min |

| Oven Temperature | Programmed from 160°C to 200°C at a rate of 2°C/min |

| Injection Temperature | 250°C |

| Detector Temperature | 250°C |

This table outlines the specific parameters for the Gas-Liquid Chromatography analysis of the trimethylsilyl derivative of 2-(2',3',4'-Trihydroxybutyl)quinoxaline as reported by Morita et al. (1983). tandfonline.com

Capillary HPLC-High Resolution Tandem Mass Spectrometry (HRMS/MS)

For highly sensitive and selective analysis, capillary HPLC coupled with high-resolution tandem mass spectrometry (HRMS/MS) is a state-of-the-art technique. While a specific application for 2-(2',3',4'-trihydroxybutyl)quinoxaline has not been reported, this methodology is well-suited for the analysis of trace levels of quinoxaline metabolites in complex biological matrices. nih.gov Capillary HPLC utilizes columns with very small inner diameters, leading to lower flow rates and increased sensitivity when coupled with mass spectrometry. nih.govnsf.gov

HRMS/MS provides not only the accurate mass of the parent ion, allowing for the determination of its elemental composition, but also fragmentation data (MS/MS) that can be used for structural elucidation and confirmation. This would be particularly useful for distinguishing 2-(2',3',4'-trihydroxybutyl)quinoxaline from other isomers or structurally related compounds.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the structural characterization and sensitive detection of 2-(2',3',4'-trihydroxybutyl)quinoxaline. It is often coupled with a chromatographic separation technique (GC-MS or LC-MS) to provide comprehensive analytical data.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like 2-(2',3',4'-trihydroxybutyl)quinoxaline. nih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. nih.gov

For quinoxaline derivatives, ESI typically results in the formation of protonated molecules [M+H]⁺ in the positive ion mode. nih.gov The high-resolution mass of this ion can be used to confirm the elemental formula of the compound. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the protonated molecule is fragmented by collision-induced dissociation (CID) to produce a characteristic fragmentation pattern. nih.gov The fragmentation of the polyhydroxybutyl side chain would be expected to yield specific neutral losses (e.g., water molecules) and characteristic fragment ions that can confirm the structure of the molecule. The analysis of other quinoxalinone derivatives by ESI-MS/MS has demonstrated its power in structural characterization. nih.gov

The mass spectrum of the trimethylsilyl derivative of 2-(2',3',4'-trihydroxybutyl)quinoxaline has been reported, showing characteristic fragment ions that aid in its identification. tandfonline.com

| Ion Type | m/z Value |

| Molecular Ion (M⁺) | 522 |

| M - 15 | 507 |

| M - 89 | 433 |

| M - 103 | 419 |

| Fragment | 319 |

| Fragment | 217 |

| Fragment | 205 |

| Base Peak | 73 |

This table presents the mass spectral data for the trimethylsilyl derivative of 2-(2',3',4'-Trihydroxybutyl)quinoxaline as identified by Morita et al. (1983). tandfonline.com

Selected Reaction Monitoring (SRM) for Targeted Quantification

Selected Reaction Monitoring (SRM) is a highly specific and sensitive mass spectrometry technique used for targeted quantification of molecules in complex mixtures. wikipedia.orgnih.govomicsonline.org In an SRM experiment, a specific precursor ion of the target analyte is selected in the first stage of the mass spectrometer. This precursor ion is then fragmented, and a specific product ion is selected in the second stage for detection. wikipedia.org The pair of the precursor and product ion masses is known as a "transition" and provides a high degree of specificity for the analyte of interest. nih.gov

For the targeted quantification of 2-(2',3',4'-Trihydroxybutyl)quinoxaline, a triple quadrupole mass spectrometer is typically employed. omicsonline.org The instrument is set to monitor specific transitions unique to the compound. While specific, empirically determined SRM transitions for 2-(2',3',4'-Trihydroxybutyl)quinoxaline are not extensively reported in the literature, a hypothetical set of parameters can be proposed based on the compound's structure for illustrative purposes. The selection of optimal precursor and product ions, as well as collision energies, would require experimental validation. nih.gov

Table 1: Illustrative SRM Parameters for 2-(2',3',4'-Trihydroxybutyl)quinoxaline

| Parameter | Value |

| Precursor Ion (m/z) | [M+H]⁺ |

| Product Ion 1 (m/z) | Fragment ion from butyl chain |

| Product Ion 2 (m/z) | Fragment ion from quinoxaline ring |

| Collision Energy (eV) | To be optimized |

| Dwell Time (ms) | To be optimized |

This table presents a conceptual framework. Actual values must be determined experimentally.

The high selectivity of SRM minimizes interference from the sample matrix, enabling accurate quantification even at low concentrations. nih.gov

Stable Isotope Dilution Mass Spectrometry (IDMS) for Enhanced Accuracy

Stable Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard quantitative technique that provides a high level of accuracy and precision by using a stable isotope-labeled version of the analyte as an internal standard. nih.gov For the analysis of 2-(2',3',4'-Trihydroxybutyl)quinoxaline, a synthesized version of the molecule where one or more atoms (e.g., ¹²C, ¹H, ¹⁴N) are replaced with their heavy isotopes (e.g., ¹³C, ²H, ¹⁵N) would be used.

This isotopically labeled internal standard is added to the sample at the beginning of the analytical workflow. Since the labeled and unlabeled analytes have nearly identical chemical and physical properties, they behave similarly during sample preparation, chromatography, and ionization. nih.gov Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, a highly accurate quantification can be achieved.

Table 2: Conceptual Workflow for IDMS of 2-(2',3',4'-Trihydroxybutyl)quinoxaline

| Step | Description |

| 1. Internal Standard Addition | A known amount of isotopically labeled 2-(2',3',4'-Trihydroxybutyl)quinoxaline is added to the sample. |

| 2. Sample Preparation | Extraction and purification of the analyte and internal standard from the matrix. |

| 3. LC-MS/MS Analysis | Separation by liquid chromatography and detection by tandem mass spectrometry. |

| 4. Quantification | The concentration of the native analyte is calculated based on the measured peak area ratio of the native to the labeled compound. |

This table outlines the general procedure for IDMS.

Pre-Column Derivatization Strategies for Enhanced Detection (e.g., using Diaminonaphthalene)

Pre-column derivatization is a technique used to improve the chromatographic properties and/or enhance the detectability of an analyte. nih.gov For compounds that lack a strong chromophore or fluorophore, derivatization can significantly increase the sensitivity of UV or fluorescence detection. nih.gov

In the context of 2-(2',3',4'-Trihydroxybutyl)quinoxaline, which itself is a derivative of a sugar and a diamine, further derivatization might be employed to enhance its detection in specific analytical setups. While the reaction of dicarbonyl compounds with o-phenylenediamine (B120857) is used to form quinoxalines, a similar principle can be applied for detection. nih.gov

A common derivatizing agent for enhancing fluorescence is 2,3-diaminonaphthalene (B165487) (DAN). nih.govbiotium.com Although typically used for the determination of nitrites, its reactivity with carbonyl groups under certain conditions could potentially be explored. However, the direct application of DAN for the derivatization of the trihydroxybutyl side chain of 2-(2',3',4'-Trihydroxybutyl)quinoxaline is not a standard or widely reported method. The hydroxyl groups would likely require oxidation to carbonyl groups before such a reaction could occur.

A more relevant approach for enhancing detection would be to leverage the inherent fluorescence of the quinoxaline ring system itself or to use derivatizing agents that react with the hydroxyl groups of the butyl side chain.

Spectroscopic Characterization in Compound Validation (e.g., NMR, FTIR)

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for the unambiguous structural confirmation of 2-(2',3',4'-Trihydroxybutyl)quinoxaline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. A Certificate of Analysis for commercially available 2-(2',3',4'-Trihydroxybutyl)quinoxaline confirms its identity through ¹H NMR, stating that the spectrum conforms to the expected structure. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Regions for 2-(2',3',4'-Trihydroxybutyl)quinoxaline

| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

| Aromatic Protons (Quinoxaline) | 7.5 - 8.5 | Complex multiplet patterns. |

| Butyl Chain Protons | 3.5 - 5.0 | Signals for CH and CH₂ groups adjacent to hydroxyls. |

| Hydroxyl Protons | Variable | Broad signals, dependent on solvent and concentration. |

| Aromatic Carbons (Quinoxaline) | 125 - 150 | Signals for carbons in the heterocyclic and benzene (B151609) rings. |

| Butyl Chain Carbons | 60 - 80 | Signals for carbons bearing hydroxyl groups. |

This table provides an estimation of chemical shift ranges based on general principles and data for related compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 2-(2',3',4'-Trihydroxybutyl)quinoxaline would be expected to show characteristic absorption bands for the O-H, C-H, C=N, and C=C bonds. nih.gov

Table 4: Expected FTIR Absorption Bands for 2-(2',3',4'-Trihydroxybutyl)quinoxaline

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (hydroxyl) | 3200 - 3600 (broad) | Stretching vibration of the hydroxyl groups. |

| C-H (aromatic) | 3000 - 3100 (sharp) | Stretching vibration of C-H bonds in the quinoxaline ring. |

| C-H (aliphatic) | 2850 - 3000 (sharp) | Stretching vibration of C-H bonds in the butyl side chain. |

| C=N and C=C (aromatic) | 1450 - 1650 | Ring stretching vibrations of the quinoxaline system. |

| C-O (hydroxyl) | 1000 - 1250 | Stretching vibration of the C-O bonds. |

This table is illustrative of the expected absorption regions for the given functional groups.

Application in Complex Biological Matrices and Food Samples

The analysis of 2-(2',3',4'-Trihydroxybutyl)quinoxaline in complex matrices such as biological fluids and food samples presents analytical challenges due to the presence of numerous interfering compounds. newfoodmagazine.com This compound is known to be formed from homoglucans, which are present in various food sources. medchemexpress.com For instance, it has been identified as a Maillard reaction product in heat-treated honey. newfoodmagazine.comlcms.cz

The determination of quinoxaline derivatives in food products of animal origin has been established using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). embopress.orgnih.gov These methods often involve extensive sample preparation steps, including extraction and solid-phase extraction (SPE) cleanup, to remove matrix components and concentrate the analytes before instrumental analysis. nih.gov

For the analysis of 2-(2',3',4'-Trihydroxybutyl)quinoxaline in food samples like honey, a liquid chromatography-mass spectrometry (LC-MS) based method would be the approach of choice. mpi.govt.nzresearchgate.netmdpi.com The sample would first be subjected to an extraction procedure, potentially with a solvent mixture like acetonitrile and water, followed by a cleanup step to remove sugars and other polar interferences. The final determination would be carried out by LC-MS/MS, likely in SRM mode for targeted quantification, to ensure high sensitivity and selectivity.

The analysis of thermally processed foods often reveals a complex mixture of Maillard reaction products, including various quinoxaline derivatives. newfoodmagazine.com Modern high-resolution mass spectrometry techniques are powerful tools for the untargeted screening and identification of such compounds in processed food. newfoodmagazine.com

Metabolic Pathways and Biological Significance As a Food Metabolite

Formation of 2-(2',3',4'-Trihydroxybutyl)quinoxaline in Food Systems